molecular formula C13H11N3O4S B2953789 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide CAS No. 179044-08-7

4-[(2-Nitrobenzylidene)amino]benzenesulfonamide

Cat. No.: B2953789
CAS No.: 179044-08-7
M. Wt: 305.31
InChI Key: ZUENOJOAYVXVRP-OQLLNIDSSA-N
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Description

4-[(2-Nitrobenzylidene)amino]benzenesulfonamide: is a chemical compound with the molecular formula C₁₅H₁₅N₃O₄S. It is characterized by a nitro group (-NO₂) attached to a benzene ring, which is further connected to a sulfonamide group (-SO₂NH₂). This compound is of interest in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis, which is a common feature of tumor cells .

Mode of Action

This compound acts by inhibiting the activity of CA IX . This inhibition disrupts the tumor cells’ metabolic processes, leading to a decrease in cell proliferation . The compound’s interaction with CA IX results in significant changes in the tumor cells’ metabolic pathways .

Biochemical Pathways

The inhibition of CA IX by this compound affects the biochemical pathway of anaerobic glycolysis . This disruption leads to a decrease in tumor cell proliferation and potentially induces apoptosis .

Pharmacokinetics

The compound’s cellular uptake was studied using an hplc method on mda-mb-231 cell lines . More research is needed to fully understand the compound’s ADME properties and their impact on bioavailability.

Result of Action

The inhibition of CA IX by this compound leads to a decrease in tumor cell proliferation . In addition, the compound was able to induce apoptosis in MDA-MB-231 cells, with a significant increase in the annexin V-FITC percent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment, characterized by hypoxia and a shift in metabolic pathways, can affect the compound’s efficacy . .

Biochemical Analysis

Biochemical Properties

4-[(2-Nitrobenzylidene)amino]benzenesulfonamide has been found to interact with carbonic anhydrase IX (CA IX), a key enzyme involved in many biochemical reactions . The compound acts as an inhibitor of CA IX, which is overexpressed in many solid tumors . This interaction is significant as selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Cellular Effects

The compound has shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . It has a high selectivity against breast cancer cell lines . Moreover, it was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line, with a significant increase in the annexin V-FITC percent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with CA IX, resulting in the inhibition of the enzyme . This leads to changes in gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide typically involves the reaction of 2-nitrobenzaldehyde with aniline in the presence of a catalyst such as p-toluenesulfonic acid

Industrial Production Methods

In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Nitrobenzylidene)amino]benzenesulfonamide: can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as iron (Fe) and hydrogen gas (H₂) are typically used.

  • Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Nitroso derivatives and nitrate esters.

  • Reduction: : Amines and hydrazines.

  • Substitution: : Sulfonamide derivatives with different substituents.

Scientific Research Applications

4-[(2-Nitrobenzylidene)amino]benzenesulfonamide: has various applications in scientific research:

  • Chemistry: : It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: : The compound can be employed in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: : It is used in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

4-[(2-Nitrobenzylidene)amino]benzenesulfonamide: is similar to other compounds containing nitro and sulfonamide groups, such as 4-nitroaniline and sulfanilamide its unique structure and reactivity profile distinguish it from these compounds

List of Similar Compounds

  • 4-Nitroaniline

  • Sulfanilamide

  • 4-Methyl-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide

  • 2-(4-nitrobenzylidene)malononitrile

Properties

IUPAC Name

4-[(2-nitrophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c14-21(19,20)12-7-5-11(6-8-12)15-9-10-3-1-2-4-13(10)16(17)18/h1-9H,(H2,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUENOJOAYVXVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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